1-monostearoylglycerol is a 1-monoglyceride that has stearoyl as the acyl group. It has a role as an algal metabolite and a Caenorhabditis elegans metabolite. Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods. 1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glyceryl monostearate is a natural product found in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.
Related Compounds
Stearic Acid
Compound Description: Stearic acid is a saturated fatty acid with an 18-carbon chain. It is a common component of many animal and vegetable fats and oils. [] Stearic acid can be esterified with glycerol to produce monostearin. [, ]
Relevance: Stearic acid is a direct precursor in the synthesis of monostearin. [, ] It provides the hydrophobic stearoyl chain that is characteristic of monostearin.
Glycerin
Compound Description: Glycerin, also known as glycerol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. [, ] Glycerin serves as the backbone for monostearin and other glycerides. [, ]
Relevance: Glycerin is a direct precursor in the synthesis of monostearin. [, ] It provides the glycerol backbone to which the stearic acid molecule is esterified.
α-Monoolein
Compound Description: α-Monoolein is a monoglyceride of oleic acid, a monounsaturated omega-9 fatty acid. [, , ] Like monostearin, it is a common emulsifier in food applications. [, , ]
Relevance: α-Monoolein is structurally similar to monostearin, with the key difference being the presence of a double bond in the oleoyl chain of α-monoolein. [, , ] This difference in saturation can lead to variations in their physical properties and functionalities.
1-Monopalmitin
Compound Description: 1-Monopalmitin is a monoglyceride of palmitic acid, a saturated fatty acid with a 16-carbon chain. [, ] It is often found in food and pharmaceutical formulations. [, ]
Relevance: 1-Monopalmitin is structurally similar to monostearin, differing only in the length of the fatty acid chain. [, ] This structural similarity results in shared applications as emulsifiers, but their different chain lengths may influence their specific functional properties.
Distearin
Compound Description: Distearin is a diglyceride containing two stearic acid molecules esterified to a glycerol backbone. []
Relevance: Distearin is closely related to monostearin as they both share stearic acid as a component and are involved in the formation of mixed monolayers at air-water interfaces. [] Understanding the interactions between distearin and monostearin can provide valuable insights into the properties of emulsifier blends.
Lysolecithin
Compound Description: Lysolecithin is a phospholipid derived from lecithin by the removal of one fatty acid chain. [, ] It is a potent emulsifier and is often used in food and pharmaceutical formulations. [, ]
Relevance: Lysolecithin's interactions with monostearin in mixed sols have been investigated, revealing their combined influence on viscosity and gel formation, particularly in the presence of monostearin. [, ] This highlights their synergistic effects as emulsifiers.
Ethyl Ferulate
Compound Description: Ethyl ferulate is an ester of ferulic acid, a phenolic compound found in plant cell walls. []
Relevance: Ethyl ferulate is used as a substrate in enzymatic transesterification reactions with monostearin to produce glyceryl ferulates and feruloylated acylglycerols, which have antioxidant and UV-absorbing properties. [] This highlights the use of monostearin in modifying the functionality of other compounds for food and other applications.
Sodium Stearate
Compound Description: Sodium stearate is the sodium salt of stearic acid. It is an anionic surfactant commonly used in soaps and detergents. []
Relevance: The combination of sodium stearate and monostearin as emulsifying agents has been extensively studied. [, ] These studies demonstrate their synergistic effects in stabilizing emulsions, particularly in oil-in-water systems.
Source and Classification
Monostearin is primarily sourced from natural fats and oils through the hydrolysis of triglycerides or by direct esterification of stearic acid with glycerol. It falls under the classification of monoglycerides, which are glycerol esters of fatty acids. Monostearin specifically consists of one stearic acid molecule esterified to glycerol.
Synthesis Analysis
Monostearin can be synthesized through several methods, including chemical and enzymatic processes. Two prominent methods are:
Chemical Synthesis:
Transesterification: This method involves the reaction of triglycerides (usually from animal or vegetable fats) with glycerol in the presence of a catalyst. The reaction typically occurs at elevated temperatures (230-260 °C) under a carbon dioxide atmosphere to enhance yield and purity. A notable patent describes using sodium bicarbonate as a catalyst alongside winterized stearin to achieve high-purity monostearin with a content exceeding 90%.
Enzymatic Synthesis:
Lipase-Catalyzed Esterification: This green synthesis method employs lipases (enzymes) to catalyze the reaction between glycerol and stearic acid. The process is often conducted in solvent-free systems or using minimal solvents, optimizing efficiency and reducing environmental impact. For instance, research has shown that immobilized lipases can effectively produce monostearin with high selectivity and yield.
Key Parameters for Synthesis:
Temperature: Typically maintained between 230-260 °C for chemical methods.
Catalyst: Sodium bicarbonate for chemical synthesis; lipases for enzymatic synthesis.
Reaction Time: Varies based on method; enzymatic processes may require longer incubation times.
Molecular Structure Analysis
Monostearin has a molecular formula of C21H42O4, with a molecular weight of approximately 358.57 g/mol. The structure features a glycerol backbone with one fatty acid chain (stearic acid) attached:
Chemical Structure: The molecular structure can be represented as:
HOOC CH2)16CH3
This indicates that one hydroxyl group of glycerol is esterified with the carboxylic group of stearic acid.
Structural Characteristics:
Functional Groups: Contains hydroxyl (-OH) and ester (-COO-) functional groups.
Stereochemistry: Monostearin exists mainly in its alpha form (α-monostearin), characterized by specific spatial arrangements that influence its physical properties.
Chemical Reactions Analysis
Monostearin participates in various chemical reactions, primarily involving hydrolysis and transesterification:
Hydrolysis: In the presence of water, monostearin can revert to glycerol and stearic acid, especially under acidic or basic conditions.
Transesterification: Monostearin can react with other fatty acids or alcohols to form different mono- or diglycerides, which is significant in food processing and biodiesel production.
Technical Details:
Hydrolysis Reaction:
C21H42O4+H2O→C18H36O2+C3H8O3
Transesterification Reaction:
C21H42O4+R OH→C21H41O4+R O C3H8O3
Mechanism of Action
The mechanism of action for monostearin primarily revolves around its role as an emulsifier. It stabilizes mixtures of oil and water by reducing surface tension at the interface between these two immiscible phases.
Detailed Mechanism:
Emulsification: Monostearin molecules orient themselves at the oil-water interface due to their amphiphilic nature (having both hydrophilic and hydrophobic parts). The hydrophilic head interacts with water while the hydrophobic tail interacts with oil.
Stabilization: By forming a film around dispersed oil droplets, monostearin prevents coalescence, thus stabilizing emulsions in food products like margarine and creams.
Physical and Chemical Properties Analysis
Monostearin exhibits several notable physical and chemical properties:
Appearance: Typically a white to off-white powder.
Melting Point: Approximately 60-65 °C.
Solubility: Insoluble in water but soluble in organic solvents like ethanol and chloroform.
Density: Around 0.9 g/cm³.
Relevant Data:
pH Stability: Stable across a wide pH range but can hydrolyze under extreme acidic or basic conditions.
Thermal Stability: Maintains stability up to its melting point; beyond this temperature, it may decompose.
Applications
Monostearin has diverse applications across various industries:
Food Industry: Used as an emulsifier in margarine, baked goods, dairy products, and salad dressings to improve texture and shelf life.
Pharmaceuticals: Acts as a stabilizer in drug formulations, enhancing bioavailability by improving solubility.
Cosmetics: Incorporated into creams and lotions for its emollient properties, helping to maintain moisture levels in skin formulations.
Industrial Uses: Utilized in lubricants and as an additive in plastics to improve processing characteristics.
insoluble in water; soluble in hot oils, organic solvents soluble in hot alcohol (in ethanol)
Synonyms
Glyceryl monostearate; Monostearin; Myvaplex 600
Canonical SMILES
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
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